molecular formula C8H15NO2 B12634464 Methyl 2,2-dimethylpyrrolidine-1-carboxylate CAS No. 919286-32-1

Methyl 2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B12634464
CAS No.: 919286-32-1
M. Wt: 157.21 g/mol
InChI Key: BWHVCYOVMWRJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with methyl chloroformate under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2,2-dimethylpyrrolidine and methyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The base is added to a solution of 2,2-dimethylpyrrolidine in an appropriate solvent (e.g., dichloromethane). Methyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,2-dimethylpyrrolidine-1-carboxylate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl pyrrolidine-2-carboxylate: Similar structure but lacks the 2,2-dimethyl substitution.

    N-Methyl-2-pyrrolidone: A related compound with a different functional group (lactam instead of ester).

    2-Pyrrolidinone, 1-methyl-: Another related compound with a lactam structure

Uniqueness

Methyl 2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The 2,2-dimethyl substitution enhances its stability and reactivity compared to other pyrrolidine derivatives .

Properties

CAS No.

919286-32-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2,2-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(2)5-4-6-9(8)7(10)11-3/h4-6H2,1-3H3

InChI Key

BWHVCYOVMWRJNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.